The compound 4-Oxo-4-(pyridin-3-yl)butanal is a derivative of pyridine, which is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The interest in these compounds is due to their structural similarity to nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in the energy metabolism of cells. This structural resemblance allows pyridine derivatives to interact with various biological targets, making them valuable in medicinal chemistry.
This compound is cataloged under several chemical databases, including PubChem and ChEBI, where it is identified by its unique identifiers such as CID 115084 and CHEBI:66879 respectively. In terms of classification, it falls under the categories of organic compounds and heterocycles due to the presence of the pyridine ring within its structure.
The synthesis of 4-Oxo-4-(pyridin-3-yl)butanal can be achieved through various methods. A common synthetic route involves the reaction between 3-pyridinecarboxaldehyde and acetaldehyde. This reaction typically requires an acid or base catalyst and can be performed under mild conditions at room temperature in an organic solvent such as ethanol or methanol.
The molecular structure of 4-Oxo-4-(pyridin-3-yl)butanal consists of a butanal backbone with a ketone group at the fourth carbon and a pyridinyl substituent at the third carbon. The structural formula can be represented as follows:
4-Oxo-4-(pyridin-3-yl)butanal can undergo several types of chemical reactions:
The mechanism of action for 4-Oxo-4-(pyridin-3-yl)butanal primarily revolves around its ability to act as an electrophile due to the carbonyl group. In nucleophilic addition reactions, nucleophiles attack the electrophilic carbon atom of the carbonyl group, leading to the formation of alcohols or other derivatives depending on subsequent reaction steps.
The physical and chemical properties of 4-Oxo-4-(pyridin-3-yl)butanal include:
4-Oxo-4-(pyridin-3-yl)butanal has several scientific applications:
Systematic nomenclature identifies this compound as 4-Oxo-4-(pyridin-3-yl)butanal, precisely describing the four-carbon aliphatic chain with a ketone at the fourth position and an aldehyde at the first position, attached to the pyridine ring at the meta (3-position) carbon. Chemical databases employ ontological frameworks that classify this compound hierarchically within broader structural categories. According to the Chemical Entities of Biological Interest ontology, it is defined as: "A member of the class of butanals that is succinic semialdehyde in which the hydroxy group of the carboxylic acid function is replaced by a pyridin-3-yl group" [3]. This definition establishes its relationship to fundamental biochemical structures while emphasizing its specific derivatization.
Table 1: Systematic and Common Nomenclature of 4-Oxo-4-(pyridin-3-yl)butanal
Identifier Type | Name | Source |
---|---|---|
IUPAC Name | 4-Oxo-4-(pyridin-3-yl)butanal | PubChem [1] |
Systematic Synonym | 4-(3-Pyridyl)-4-oxobutyraldehyde | ChEBI [3] |
Common Synonym | γ-Oxo-3-pyridinebutanal | MetaCyc [6] |
Alternative Name | 4-Oxo-1-(3-pyridyl)-1-butanone | SCBT [7] |
Chemical registries provide consistent structural identifiers: Chemical Abstracts Service Registry Number 76014-80-7 [3] [7] and MetaCyc Compound Identifier CPD-14100 [6]. Its molecular formula (C₉H₉NO₂) and weight (163.18 g/mol) are uniformly documented across PubChem [1], ChEBI [3], and MetaCyc [6]. Within ontological classifications, it occupies several hierarchical positions:
The compound maintains critical relationships within metabolite databases, notably as the functional parent of the carboxylic acid derivative 4-oxo-4-(pyridin-3-yl)butanoic acid (CHEBI:66951) through oxidation of the aldehyde group [3] [4]. This structural relationship underpins its biochemical significance in nicotine catabolism, as enzymatic oxidation readily converts the aldehyde to its corresponding carboxylic acid.
The discovery of 4-Oxo-4-(pyridin-3-yl)butanal as a metabolic intermediate emerged from investigations into tobacco-specific nitrosamines, particularly 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (Nicotine-derived Nitrosamine Ketone) metabolism during the late 20th century. Research established that cytochrome P450 enzymes, notably Cytochrome P450 2A13 expressed in human respiratory tissues, catalyze the α-hydroxylation of Nicotine-derived Nitrosamine Ketone [5] [7]. This bioactivation generates unstable intermediates that decompose into reactive diazonium species and carbonyl compounds, including 4-Oxo-4-(pyridin-3-yl)butanal [5] [7]. The compound's formation represents a junction between detoxification and activation pathways—its subsequent oxidation yields stable urinary metabolites, while its aldehydic group retains reactivity toward macromolecules.
Table 2: Metabolic Significance of 4-Oxo-4-(pyridin-3-yl)butanal in Humans
Metabolic Context | Findings | Research Evidence |
---|---|---|
Origin from Nicotine-derived Nitrosamine Ketone | Metabolic product of Cytochrome P450-mediated α-hydroxylation | In vitro hepatocyte studies [7] |
Urinary Metabolite Pathway | Precursor to 4-oxo-4-(pyridin-3-yl)butanoic acid found in smoker urine | Mass spectrometry quantification [2] [8] |
Nicotine Metabolism Contribution | Part of pathway accounting for ~14% of nicotine dose in humans | Isotope tracing studies [2] |
Species-Specific Metabolism | Extensive reduction to hydroxy acid in humans vs. limited conversion in rats | Comparative urine analysis [2] |
Analytical breakthroughs enabled the quantification of this aldehyde and its downstream metabolites in biological matrices. Pioneering work employing liquid chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization demonstrated that 4-Oxo-4-(pyridin-3-yl)butanal serves as the precursor to substantial urinary metabolites of nicotine—specifically 4-hydroxy-4-(3-pyridyl)butanoic acid and 4-oxo-4-(3-pyridyl)butanoic acid [2] [8]. This pathway was quantified as accounting for approximately 14% of the nicotine dose in humans, establishing its physiological relevance beyond Nitrosamine-specific Nitrosamine Ketone activation [2]. Crucially, comparative analyses revealed significant interspecies variation: Humans extensively reduce the aldehyde to hydroxy acid derivatives, whereas rats exhibit limited conversion capacity [2].
The historical trajectory of research on this compound illustrates shifting paradigms in tobacco toxicology. Initially investigated primarily for its role in Nitrosamine-specific Nitrosamine Ketone-induced DNA damage (via aldehyde-mediated DNA strand breaks) [7], its identity as a significant metabolite within nicotine's major detoxification pathway became apparent through quantitative urinary metabolite profiling [2] [8]. This reclassification exemplifies how advanced analytical methodologies can redefine the biological significance of reactive intermediates. The compound's position within metabolic networks underscores its dual importance: as a chemical biomarker for tobacco exposure assessment and as a molecular entity bridging nitrosamine activation and nicotine detoxification pathways.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8